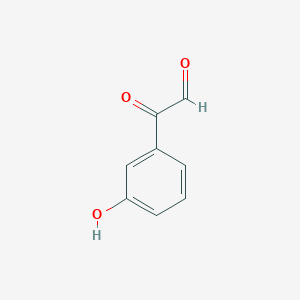

3-Hydroxyphenylglyoxal

Übersicht

Beschreibung

3-Hydroxyphenylglyoxal (HPG) is a chemical compound that specifically reacts with arginine residues under mild conditions to yield a spectrophotometrically measurable signal for amino acid detection . It is also known as HPG monohydrate, (p-Hydroxyphenyl)glyoxal, and (4-Hydroxyphenyl)(oxo)acetaldehyde .

Synthesis Analysis

The synthesis of 3-Hydroxyphenylglyoxal involves the condensation of ethylenediamine with ortho-hydroxyphenylglyoxal . Another method involves the oxidation of acetaldehyde with HNO3, which produces a reaction mixture composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .

Molecular Structure Analysis

The molecular structure of 3-Hydroxyphenylglyoxal can be analyzed using various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy allows identifying this information through absorption and emission of light in the infrared region .

Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxyphenylglyoxal are complex. The oxidation of acetaldehyde with HNO3 produces a reaction mixture composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .

Physical And Chemical Properties Analysis

3-Hydroxyphenylglyoxal is an off-white crystalline powder . It is arginine-specific, reacting specifically with arginine residues under mild conditions (pH 7 to 9, 25°C) . It is more resistant to oxidation than p-nitrophenylglyoxal and more water-soluble than phenylglyoxal .

Wissenschaftliche Forschungsanwendungen

Protein Modification

- 3-Hydroxyphenylglyoxal reacts with arginine residues in proteins, enabling quantifiable modifications under mild conditions. This reaction is useful for determining the extent of modification in proteins, relevant in biochemical studies (Yamasaki, Vega, & Feeney, 1980).

Antioxidant Properties

- Derivatives of 3-Hydroxyphenylglyoxal, such as hydroxytyrosol, have shown potential in inhibiting adipocyte differentiation, suggesting a role in metabolic processes and possible antioxidant properties (Drira, Chen, & Sakamoto, 2011).

Neuroprotection

- Neuroprotective effects of 3-Hydroxyphenylglyoxal derivatives, like 3',4'-Dihydroxyphenylglycol, have been observed in diabetic models, indicating potential therapeutic uses for neurodegenerative diseases (Rodríguez-Pérez et al., 2022).

Synthesis Applications

- 3-Hydroxytyrosol, a compound related to 3-Hydroxyphenylglyoxal, has been synthesized using whole-cell biocatalysis, highlighting its utility in pharmaceutical and chemical manufacturing processes (Napora‐Wijata et al., 2014).

Food Packaging

- Molecularly imprinted hydrogels using derivatives of 3-Hydroxyphenylglyoxal have been developed for food packaging applications, demonstrating its utility in extending the shelf life of food products (Benito-Peña et al., 2016).

Metabolic Studies

- Compounds related to 3-Hydroxyphenylglyoxal have been used in the study of carbohydrate metabolism in diabetic models, providing insights into the management and treatment of diabetes (Chandramohan, Ignacimuthu, & Pugalendi, 2008).

Chemical Pathway Studies

- 3-Hydroxyphenylglyoxal derivatives have been used to study non-enzymatic conversion pathways in metabolic processes, such as during diabetic and dietary ketosis, offering insights into biochemical pathways and potential therapeutic targets (Salomón et al., 2017).

Immunogenicity Research

- Studies on the immunogenicity of DNA-advanced glycation end products formed by glyoxal, a related compound to 3-Hydroxyphenylglyoxal, have provided insights into the role of these compounds in diseases such as diabetes (Shahab et al., 2014).

Eigenschaften

IUPAC Name |

2-(3-hydroxyphenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-8(11)6-2-1-3-7(10)4-6/h1-5,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHONQWJUMCAKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxyphenylglyoxal | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

![N-(3-chloro-4-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2549577.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}cyclohexanecarboxamide](/img/structure/B2549592.png)